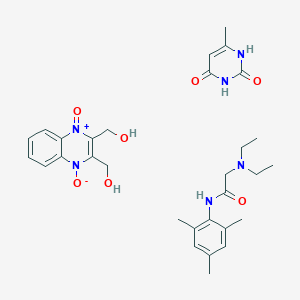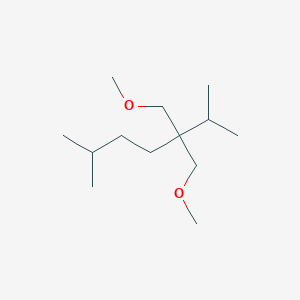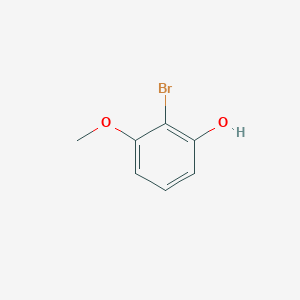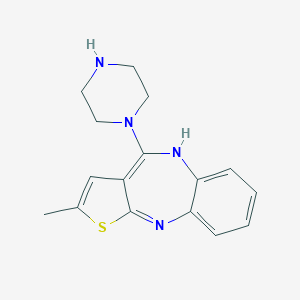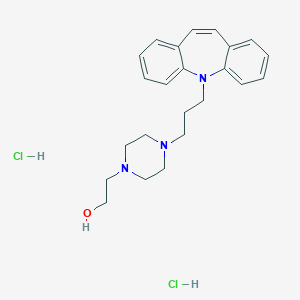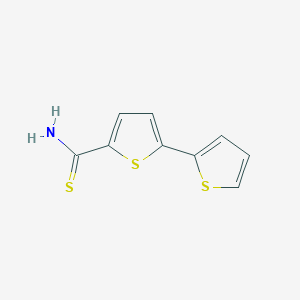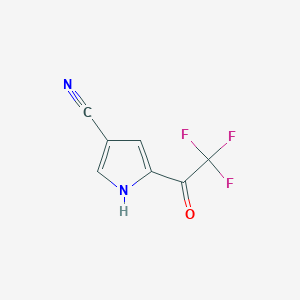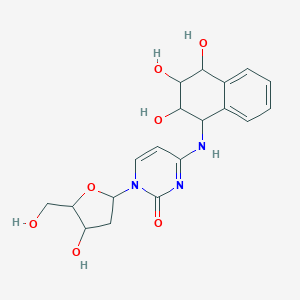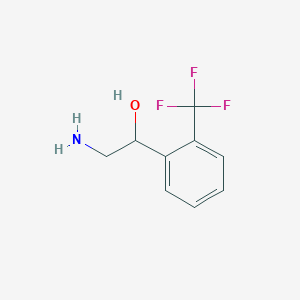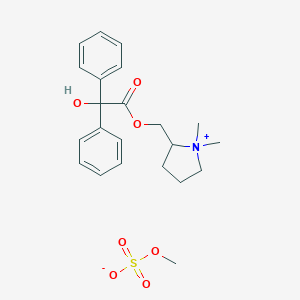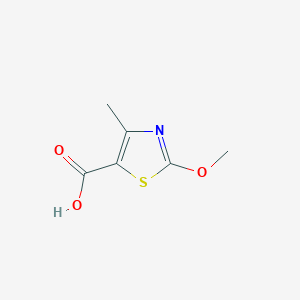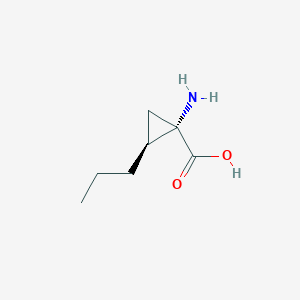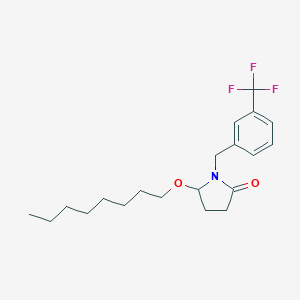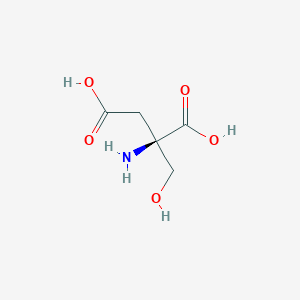
2-(2-Oxo-2-hydroxyethyl)-D-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-2-hydroxyethyl)-D-serine, also known as OPHSER, is a non-proteinogenic amino acid that has been synthesized and extensively studied in recent years. It has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. OPHSER has been found to exhibit a range of biological activities, including the ability to modulate neurotransmitter release and synaptic plasticity.
Wirkmechanismus
The exact mechanism of action of 2-(2-Oxo-2-hydroxyethyl)-D-serine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release by binding to presynaptic receptors. This binding leads to the activation of intracellular signaling pathways, which ultimately regulate the release of neurotransmitters. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been shown to enhance synaptic plasticity by increasing the expression of synaptic proteins and promoting the formation of new synapses.
Biochemische Und Physiologische Effekte
2-(2-Oxo-2-hydroxyethyl)-D-serine has been found to exhibit several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been found to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Oxo-2-hydroxyethyl)-D-serine in lab experiments is its ability to modulate neurotransmitter release and enhance synaptic plasticity. This makes it a valuable tool for studying the underlying mechanisms of learning and memory processes. However, one of the limitations of using 2-(2-Oxo-2-hydroxyethyl)-D-serine is its relatively high cost compared to other amino acids. In addition, the synthesis of 2-(2-Oxo-2-hydroxyethyl)-D-serine can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Oxo-2-hydroxyethyl)-D-serine. One area of interest is the development of 2-(2-Oxo-2-hydroxyethyl)-D-serine-based therapeutics for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the underlying mechanisms of 2-(2-Oxo-2-hydroxyethyl)-D-serine's effects on neurotransmitter release and synaptic plasticity. Additionally, the development of more efficient and cost-effective methods for synthesizing 2-(2-Oxo-2-hydroxyethyl)-D-serine could lead to increased use in scientific research.
Synthesemethoden
2-(2-Oxo-2-hydroxyethyl)-D-serine can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods involves the reaction of L-serine with pyruvate in the presence of a transaminase enzyme. This reaction produces 2-(2-Oxo-2-hydroxyethyl)-D-serine and alanine as byproducts. The resulting 2-(2-Oxo-2-hydroxyethyl)-D-serine can then be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-2-hydroxyethyl)-D-serine has been extensively studied for its potential applications in neuroscience research. It has been found to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. These findings suggest that 2-(2-Oxo-2-hydroxyethyl)-D-serine may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
134234-61-0 |
|---|---|
Produktname |
2-(2-Oxo-2-hydroxyethyl)-D-serine |
Molekularformel |
C5H9NO5 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
YGLOQRWELYMJBX-RXMQYKEDSA-N |
Isomerische SMILES |
C(C(=O)O)[C@@](CO)(C(=O)O)N |
SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
Kanonische SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
Synonyme |
L-Aspartic acid, 2-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
